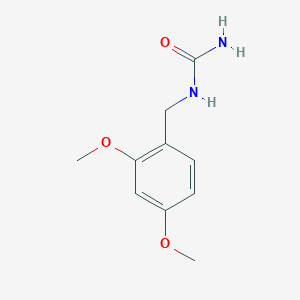

1-(2,4-Dimethoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,4-Dimethoxybenzyl)urea” is a chemical compound with the formula C10H14N2O3 . It has a molecular weight of 210.23 g/mol .

Synthesis Analysis

The synthesis of “1-(2,4-Dimethoxybenzyl)urea” involves the reaction of 2,4-dimethoxybenzylamine hydrochloride with urea . This reaction is carried out in water and under reflux conditions for 6 hours . The resulting mixture is then cooled to room temperature .Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethoxybenzyl)urea” contains a total of 29 bonds . These include 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 2 aromatic ethers .Aplicaciones Científicas De Investigación

- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with one compound (methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate) showing inhibitory activity against influenza A virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. These compounds showed promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains .

- Ureas, including 1-(2,4-Dimethoxybenzyl)urea, play a crucial role in drug design. Their unique hydrogen bonding capabilities allow them to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds .

- 1-(2,4-Dimethoxybenzyl)urea serves as an intermediate in the synthesis of other molecules. For instance, it is involved in the preparation of 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and 1-(4-methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea .

- The indole scaffold, present in 1-(2,4-Dimethoxybenzyl)urea, has diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties .

- Researchers continue to explore its potential for newer therapeutic applications .

- Indole derivatives, such as 1-(2,4-Dimethoxybenzyl)urea, contribute to the field of heterocyclic chemistry. Their aromatic nature and reactivity make them valuable building blocks for drug development .

Antiviral Activity

Anti-HIV Activity

Drug Design Applications

Synthesis of Other Compounds

Biological and Clinical Research

Heterocyclic Chemistry

Mecanismo De Acción

Mode of Action

The mode of action of urea derivatives can vary widely. Some urea derivatives are known to form multiple stable hydrogen bonds with their targets, influencing the function of these targets

Biochemical Pathways

Urea derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some urea derivatives are involved in the regulation of protein folding and other cellular processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of urea derivatives can vary depending on their specific chemical structures. Some urea derivatives are known to be highly soluble and can be readily absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of urea derivatives can vary widely, depending on their specific targets and modes of action. Some urea derivatives are known to influence protein function, cellular signaling pathways, and other cellular processes .

Action Environment

The action, efficacy, and stability of urea derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Some urea derivatives are known to be stable under a variety of conditions .

Propiedades

IUPAC Name |

(2,4-dimethoxyphenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAHGDZAQREPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxybenzyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)

![N-(3,4-dimethoxybenzyl)-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2976864.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2976867.png)

![4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2976869.png)

![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)